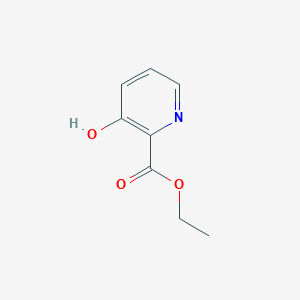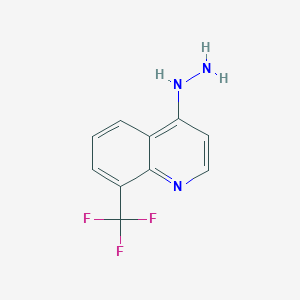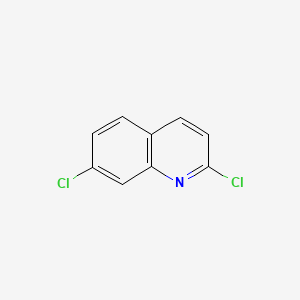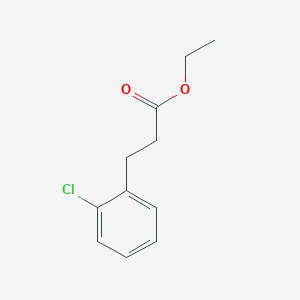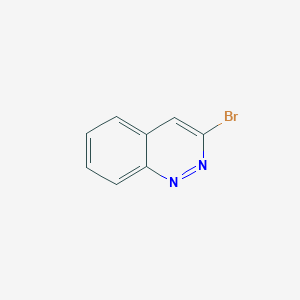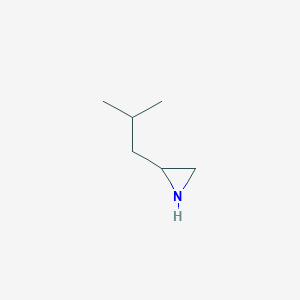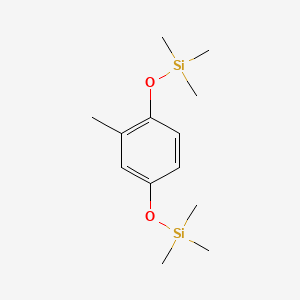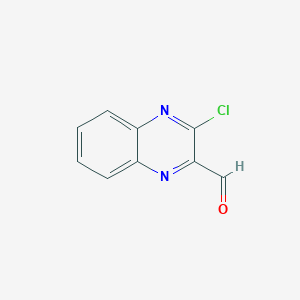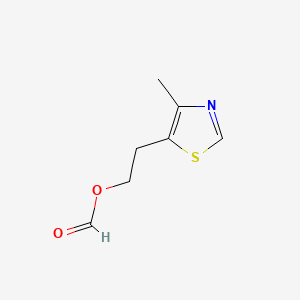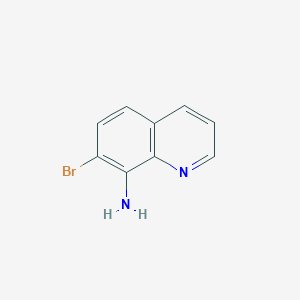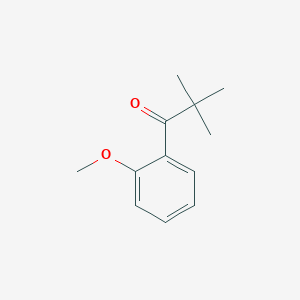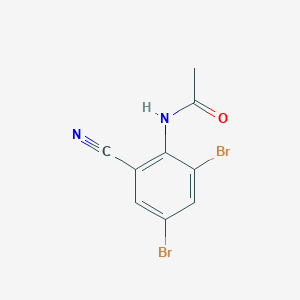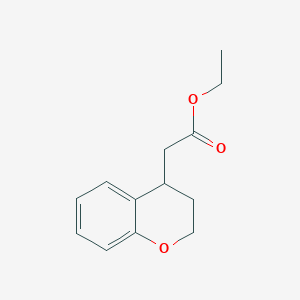
ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
Vue d'ensemble
Description
“Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate” is a chemical compound that belongs to the class of heterocyclic compounds known as coumarins . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems, including “ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
Molecular Structure Analysis
The molecular formula of “ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate” is C13H16O3 . The structure of this compound includes a benzene fusion ring at a 5,6-positioned 4H-pyran ring system, designated as 4H-chromene .
Applications De Recherche Scientifique
Anticancer Activity
Chromenes, including ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate , have been identified as having potential anticancer properties. The structure-activity relationship (SAR) analysis of chromenes can lead to the development of new anticancer agents .
Antimicrobial Effects
This compound has shown a broad spectrum of antibacterial effects against various bacteria such as Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus. It can serve as a lead compound for drug discovery in the field of antimicrobials .
Anticonvulsant Properties
Chromene derivatives are also explored for their anticonvulsant activities, which could be beneficial in treating seizure disorders .
Anticholinesterase Activity
The compound’s anticholinesterase activity suggests its potential use in treating conditions like Alzheimer’s disease by inhibiting enzymes that break down neurotransmitters .
Antituberculosis Potential
With the ongoing battle against tuberculosis, chromene derivatives including ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate are being studied for their antituberculosis activity .
Antidiabetic Applications
The compound’s role in antidiabetic activity is another area of interest, potentially aiding in the management or treatment of diabetes .
Synthesis of Functionalized Compounds
In organic synthesis, this compound can be used to create functionalized volatile oxa-bicyclo[4.1.0]-hept-4-ene compounds, which have various applications including olfactory evaluation .
Identification of Novel Bioactive Structures
The introduction of the 2H-pyran moiety into the coumarin structural unit is a route for identifying novel bioactive structures, which is an ongoing area of research interest .
Mécanisme D'action
Target of Action
Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate, also known as Ethyl 2-(Chroman-4-yl)acetate, is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria
Mode of Action
Coumarins, the parent compounds, have been intensively screened for different biological properties . They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Biochemical Pathways
Coumarins have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Coumarins have been found to exhibit a variety of biological effects, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Propriétés
IUPAC Name |
ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,10H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJHGKSYAFMJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCOC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557341 | |
| Record name | Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate | |
CAS RN |
119304-96-0 | |
| Record name | Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

